

Application Note and Protocol: Mass Spectrometry Characterization of 3-(3-Methoxyphenoxy)propylamine

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Compound of Interest

Compound Name: 3-(3-Methoxyphenoxy)propylamine

Cat. No.: B1309809

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of **3-(3-Methoxyphenoxy)propylamine** using mass spectrometry. The protocol covers sample preparation, instrumentation, and data analysis, with a focus on electrospray ionization (ESI) for generating the protonated molecule and collision-induced dissociation (CID) for structural elucidation. Expected fragmentation patterns and quantitative data are presented to guide researchers in their analysis.

Introduction

3-(3-Methoxyphenoxy)propylamine is a primary amine containing a methoxy-substituted phenyl ether moiety. As a small molecule of interest in pharmaceutical and chemical research, its unambiguous identification and characterization are crucial. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of such compounds.^[1] This application note details a robust protocol for the analysis of **3-(3-Methoxyphenoxy)propylamine** by liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, like primary amines, as it typically produces the protonated molecular ion

[M+H]⁺ with minimal in-source fragmentation.[2][3] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation, providing valuable structural information. The fragmentation of amines is often predictable, guided by the "nitrogen rule" which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, and by characteristic cleavage patterns such as alpha-cleavage next to the nitrogen atom.[4][5][6]

Experimental Protocols

Materials and Reagents

- **3-(3-Methoxyphenoxy)propylamine** standard
- LC-MS grade methanol
- LC-MS grade water
- LC-MS grade acetonitrile
- Formic acid (≥98%)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Standard 2 mL LC-MS vials with septa screw caps[7]

Sample Preparation

Proper sample preparation is critical to ensure high-quality data by enhancing sensitivity and reducing background noise.[1][8]

- **Stock Solution Preparation:** Accurately weigh approximately 1 mg of **3-(3-Methoxyphenoxy)propylamine** standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
- **Working Solution Preparation:** Dilute the stock solution with a mixture of 50:50 methanol:water containing 0.1% formic acid to a final concentration of 10 µg/mL.[7] The acidic mobile phase promotes protonation of the amine.

- Sample Cleanup (if necessary for complex matrices): For samples in complex matrices like plasma or tissue extracts, a solid-phase extraction (SPE) step is recommended to remove interfering components.^{[8][9]}
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
 - Elute the analyte with 1 mL of methanol.
 - Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the working solution solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap instrument) equipped with an electrospray ionization (ESI) source.
- LC Method:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L

- MS Method:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
 - Cone Gas Flow: 50 L/hr
 - Full Scan (MS1): Scan range of m/z 50-300 to detect the protonated molecular ion.
 - Tandem MS (MS/MS): Product ion scan of the protonated molecular ion (m/z 182.1) using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized (e.g., in the range of 10-30 eV) to obtain a rich fragmentation spectrum.

Data Presentation

The expected quantitative data for the mass spectrometric analysis of **3-(3-Methoxyphenoxy)propylamine** is summarized in the table below. The molecular formula is C₁₀H₁₅NO₂, and the monoisotopic mass is 181.11 Da.

Parameter	Expected Value
Molecular Formula	C ₁₀ H ₁₅ NO ₂
Monoisotopic Mass	181.1103 Da
Protonated Molecule [M+H] ⁺	182.1176 m/z
Major Fragment Ion 1	123.0491 m/z
Proposed Structure of Fragment 1	[C ₇ H ₇ O ₂] ⁺ (methoxyphenoxy cation)
Major Fragment Ion 2	59.0702 m/z
Proposed Structure of Fragment 2	[C ₃ H ₉ N] ⁺ (propylamine radical cation)
Major Fragment Ion 3	30.0335 m/z
Proposed Structure of Fragment 3	[CH ₄ N] ⁺ (iminium ion from α-cleavage)

Mandatory Visualization

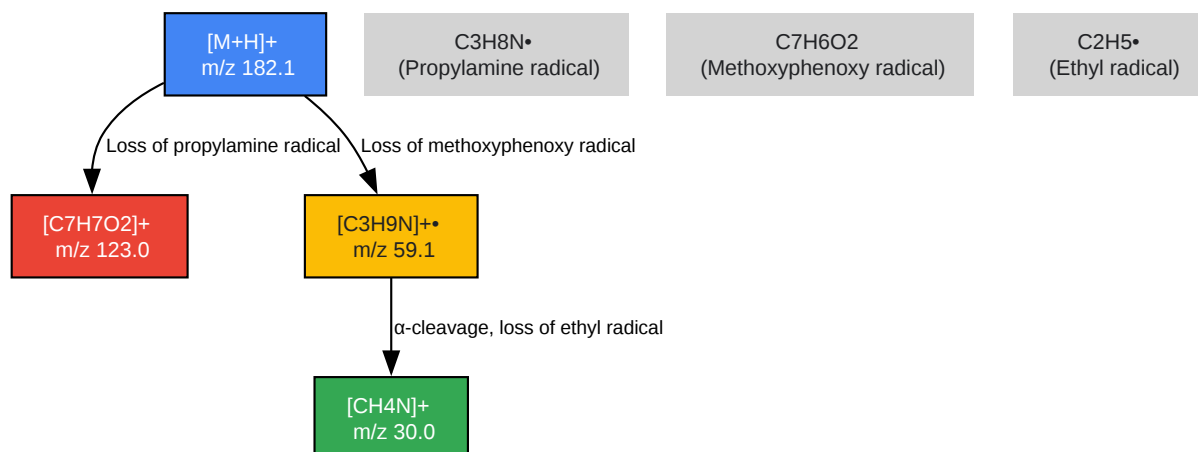
Experimental Workflow



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Caption: LC-MS/MS workflow for **3-(3-Methoxyphenoxy)propylamine** characterization.

Proposed Fragmentation Pathway



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Caption: Proposed fragmentation of protonated **3-(3-Methoxyphenoxy)propylamine**.

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